Hexadecane-1-sulfinate
Description
Hexadecane-1-sulfonate (CAS 15015-81-3), also known as sodium 1-hexadecanesulfonate or sodium cetylsulfonate, is an organosulfonate compound with the molecular formula C₁₆H₃₃NaO₃S and a molecular weight of 344.48 g/mol . It is a long-chain alkyl sulfonate salt widely used in industrial and laboratory settings, particularly as a surfactant, emulsifier, or ion-pairing agent in chromatographic applications . The compound’s structure features a 16-carbon alkyl chain bonded to a sulfonate group, which confers amphiphilic properties critical for its role in reducing surface tension and stabilizing emulsions.
Note on Nomenclature: While the query refers to "Hexadecane-1-sulfinate," the evidence provided primarily discusses sulfonates (R-SO₃⁻ salts). Sulfinates (R-SO₂⁻ salts) differ in oxidation state and reactivity.
Properties
CAS No. |
9007-73-2 |
|---|---|
Molecular Formula |
C16H33O2S- |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
hexadecane-1-sulfinate |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17)18/h2-16H2,1H3,(H,17,18)/p-1 |
InChI Key |
HBTBNXFVJYRYGI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecane-1-sulfinate can be synthesized through several methods. One common method involves the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method includes the reaction of hexadecane with sulfur dioxide and a base to form the sulfinate salt .
Industrial Production Methods
In industrial settings, hexadecane-1-sulfinate is often produced through large-scale chemical reactions involving the use of sulfur dioxide and bases under controlled conditions. The process typically involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexadecane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various organosulfur compounds
Scientific Research Applications
Hexadecane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
Hexadecane-1-sulfinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in the stabilization of colloidal systems .
Comparison with Similar Compounds
Table 1: Key Properties of Alkyl Sulfonates
*Complex sulfonate with a branched structure and amide linkage .
Structural and Functional Differences
Chain Length and Hydrophobicity :
- Shorter-chain sulfonates (C6, C7) exhibit higher water solubility due to reduced hydrophobicity, making them ideal for analytical applications like HPLC .
- Hexadecane-1-sulfonate (C16) has lower critical micelle concentration (CMC), enhancing its efficacy as a surfactant in detergents and emulsifiers .
Thermal Stability :
Hexadecane-1-sulfonate
- Surfactant Performance: The C16 chain enables superior micelle formation in aqueous solutions, critical for industrial cleaning agents and nanoparticle synthesis .
- Chromatography : While shorter chains (C6–C8) dominate ion-pairing applications, C16 sulfonates are used in specialized separations of highly hydrophobic analytes .
Shorter-Chain Sulfonates
- 1-Hexanesulfonate: Validated as a mobile-phase additive in reversed-phase HPLC for separating polar compounds like amino acids .
- 1-Heptanesulfonate : Intermediate chain length balances solubility and hydrophobicity, often used in peptide analysis .
Biological Activity
Hexadecane-1-sulfinate is a sulfonic acid derivative of hexadecane, a straight-chain alkane with significant biological and chemical properties. This article explores the biological activity of hexadecane-1-sulfinate, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.
Hexadecane-1-sulfinate (CHOS) is characterized by a long hydrophobic carbon chain with a sulfonate group, which enhances its solubility in water compared to its parent compound, hexadecane. This modification can influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that hexadecane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that hexadecane and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the long carbon chain.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hexadecane | E. coli | 15 |
| Hexadecane | S. aureus | 18 |
| Hexadecane-1-sulfinate | E. coli | 20 |
| Hexadecane-1-sulfinate | S. aureus | 22 |
The above table summarizes the antimicrobial efficacy of hexadecane and its sulfinate derivative against common bacterial strains, highlighting the enhanced activity of hexadecane-1-sulfinate compared to hexadecane alone.
Antioxidant Activity
Hexadecane-1-sulfinate has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that hexadecane-1-sulfinate exhibits a significant ability to scavenge free radicals.
DPPH Scavenging Assay Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
The results indicate a dose-dependent increase in antioxidant activity, suggesting potential applications in food preservation and therapeutic formulations aimed at reducing oxidative damage.
Case Studies and Research Findings
- Microbial Degradation Studies : A study on microbial populations capable of anaerobic hydrocarbon degradation revealed that hexadecane derivatives, including hexadecane-1-sulfinate, could enhance the degradation rates of hydrocarbons through sulfate-reducing bacteria. This suggests potential applications in bioremediation efforts for oil spills and contaminated environments .
- Therapeutic Applications : Hexadecane-1-sulfinate has been investigated for its potential in treating inflammatory conditions due to its ability to modulate immune responses. In vitro studies showed that it could reduce pro-inflammatory cytokine production in macrophages, indicating a possible role in anti-inflammatory therapies .
- Phytochemical Studies : Research on plant extracts containing hexadecanoate derivatives demonstrated notable antibacterial and antioxidant activities, reinforcing the idea that long-chain fatty acids and their derivatives can play vital roles in plant defense mechanisms against pathogens .
Q & A
Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of Hexadecane-1-sulfinate in environmental degradation pathways?
- Methodological Answer : Synthesize deuterated analogs to track biodegradation via LC-MS/MS, identifying metabolites through isotopic patterns. Use ¹³C-labeled sulfinates in soil microcosm studies coupled with NMR to map carbon flow. Stable isotope probing (SIP) can link degradation activity to specific microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
